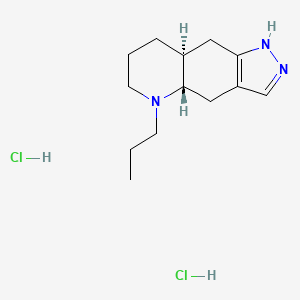

Quinpirole dihydrochloride

Overview

Description

Quinpirole dihydrochloride is a psychoactive drug and research chemical which acts as a selective D2-like dopamine receptor agonist . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The molecular formula is C13H21N3·HCl and it appears as a white powder .

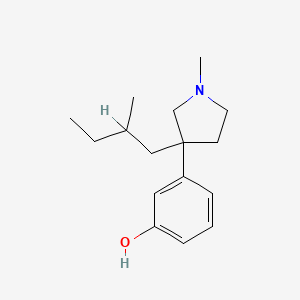

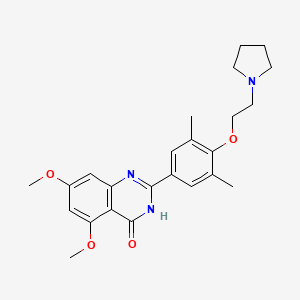

Molecular Structure Analysis

The molecular weight of this compound is 255.79 (anhydrous) . The InChI string representation of its structure is 1S/C13H21N3.ClH/c1-2-5-16-6-3-4-10-7-12-11 (8-13 (10)16)9-14-15-12;/h9-10,13H,2-8H2,1H3, (H,14,15);1H/t10-,13-;/m1./s1 .

Chemical Reactions Analysis

Quinpirole has been shown to increase locomotion and sniffing behavior in mice treated with it . It also elicits differential in vivo changes in the pre- and postsynaptic distributions of dopamine D2 receptors in mouse striatum .

Physical and Chemical Properties Analysis

This compound is a white powder . It is soluble in 0.1 N HCl (23 mg/ml) or water (7.3 mg/ml) . It should be stored tightly sealed at –20°C .

Scientific Research Applications

Parkinson's Disease Research

Quinpirole dihydrochloride has been investigated in animal models for its potential role in the treatment of Parkinson's disease. It functions as a dopamine agonist and exhibits properties indicating its stimulation of central dopaminergic receptors. Its differentiating characteristics from other dopaminergic drugs suggest it might be useful in Parkinson's disease therapy (Koller et al., 1987).

Obsessive-Compulsive Disorder (OCD) in Animal Models

Quinpirole has been utilized as a dopamine D2 and D3 receptor agonist to induce perseverative behavior in animal models, contributing to studies on OCD. It has been instrumental in understanding the role of dopamine in perseverative behavior, with a focus on structures like the orbitofrontal cortex and striatum (Rojas et al., 2015).

Cognitive and Motor Performance Studies

Research on rats treated ontogenetically with quinpirole has revealed insights into neurochemical abnormalities and their impact on cognition and motor performance. Quinpirole-treated rats displayed cognitive deficits and enhanced skilled reaching, suggesting a link with dopaminergic hyperfunction (Brown et al., 2002).

Mechanism of Action

Target of Action

Quinpirole dihydrochloride is a psychoactive drug and research chemical that acts as a selective agonist for the D2 and D3 dopamine receptor subtypes . These receptors are part of the dopamine system, which plays a major role in reward, motivation, memory, and motor control.

Mode of Action

As a D2-like dopamine receptor agonist , this compound binds to the D2 and D3 dopamine receptors with high affinity . This binding mimics the action of dopamine, a neurotransmitter that transmits signals in the brain and other areas of the body. The activation of these receptors by this compound leads to a series of biochemical reactions that result in the observed pharmacological effects .

Biochemical Pathways

The activation of D2 and D3 dopamine receptors by this compound affects several biochemical pathways. One of the key pathways involves the regulation of cAMP-dependent protein kinase activity . The activation of these receptors can also lead to changes in the firing rate of dopaminergic neurons .

Pharmacokinetics

It is known that the compound is soluble in 01 N HCl (23 mg/ml) or water (73 mg/ml), suggesting that it may have good bioavailability .

Result of Action

This compound has been shown to increase locomotion and sniffing behavior in mice treated with it . It has also been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats . Moreover, it has been suggested that this compound may have neuroprotective effects against Parkinson’s disease-like pathology .

Future Directions

Quinpirole dihydrochloride has been used in various experiments . It has been shown to reduce secondary brain injury-induced glial cell activation and neuroinflammation via regulation of the D2R/Akt/GSK3-β signaling pathways . This suggests that this compound may be a safe therapeutic agent against traumatic brain injury-induced neurodegeneration .

Biochemical Analysis

Biochemical Properties

Quinpirole dihydrochloride interacts with D2 and D3 dopamine receptors, showing some selectivity for D3 sites . It is the active enantiomer of (±)-Quinpirole dihydrochloride . The interaction of this compound with these receptors influences biochemical reactions within the cell.

Cellular Effects

This compound’s interaction with D2 and D3 dopamine receptors influences various cellular processes. It has been shown to increase locomotion and sniffing behavior in mice . Moreover, it has been found to induce compulsive behavior symptomatic of obsessive-compulsive disorder in rats .

Molecular Mechanism

This compound exerts its effects at the molecular level through its action as a D2 and D3 dopamine receptor agonist . It binds to these receptors, influencing their activity and leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to reduce the rate of firing in dopaminergic neurons in primary neuronal cultures .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to produce significant THC-like effects when metabolic degradation of anandamide is inhibited in rats .

Metabolic Pathways

This compound is involved in dopamine signaling pathways due to its action as a D2 and D3 dopamine receptor agonist . It interacts with these receptors, influencing the activity of enzymes and other biomolecules involved in these pathways.

Transport and Distribution

This compound is distributed within cells and tissues through its interaction with D2 and D3 dopamine receptors . Its effects on these receptors can influence its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of this compound is influenced by its interaction with D2 and D3 dopamine receptors . Its binding to these receptors can direct it to specific compartments or organelles within the cell.

Properties

IUPAC Name |

(4aS,8aS)-5-propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.2ClH/c1-2-5-16-6-3-4-10-7-12-11(8-13(10)16)9-14-15-12;;/h9-10,13H,2-8H2,1H3,(H,14,15);2*1H/t10-,13-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIGRGIGKHPYTK-LWCZFAHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2C1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1CCC[C@@H]2[C@@H]1CC3=C(C2)NN=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00994430 | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73625-62-4 | |

| Record name | Quinpirole dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073625624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinpirole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00994430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

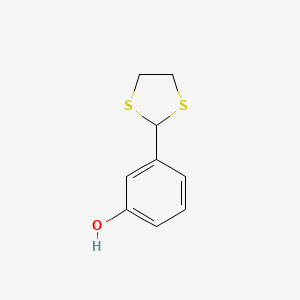

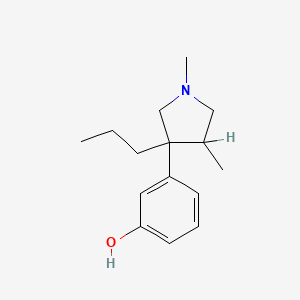

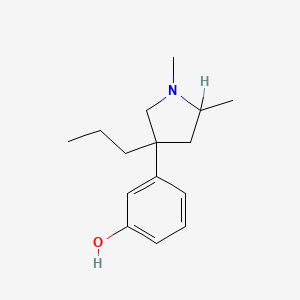

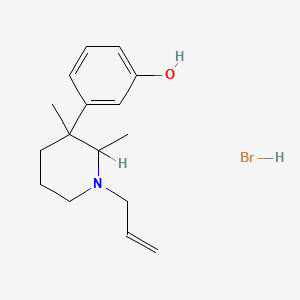

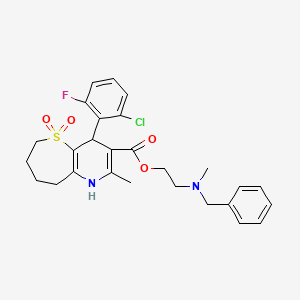

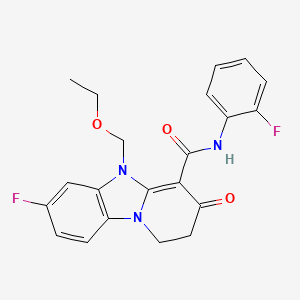

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)